![molecular formula C22H21N3OS B297695 (5E)-3-ethyl-2-(2-ethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297695.png)
(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one, commonly known as ETIT, is a thiazolidinone derivative that has gained attention in scientific research due to its potential therapeutic properties. ETIT has been studied extensively for its ability to target and inhibit enzymes involved in various biological processes, including inflammation and cancer.
Wirkmechanismus
The mechanism of action of ETIT involves its ability to inhibit the activity of various enzymes involved in biological processes. ETIT has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory prostaglandins. ETIT has also been shown to inhibit the activity of topoisomerase II and protein kinase C, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
ETIT has been shown to have various biochemical and physiological effects. Studies have shown that ETIT can inhibit the production of inflammatory prostaglandins, which can reduce inflammation in the body. ETIT has also been shown to inhibit the growth and survival of cancer cells, which can potentially lead to the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ETIT in lab experiments is its ability to selectively target and inhibit specific enzymes involved in biological processes. This can allow for more precise and targeted experiments. However, one limitation of using ETIT in lab experiments is its potential toxicity and side effects, which can affect the validity of the results.
Zukünftige Richtungen
There are several future directions for research involving ETIT. One potential direction is the development of new anti-inflammatory agents based on the structure of ETIT. Another potential direction is the development of new cancer treatments based on the ability of ETIT to inhibit the growth and survival of cancer cells. Additionally, further research is needed to fully understand the potential side effects and toxicity of ETIT, which can inform future experiments and clinical trials.
Synthesemethoden
The synthesis of ETIT involves the reaction of 2-ethylbenzaldehyde and indole-3-carbaldehyde with ethylcyanoacetate and thiourea in the presence of a catalytic amount of acetic acid. The reaction mixture is then heated and refluxed to form the thiazolidinone derivative, which is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
ETIT has been studied extensively for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research involves the use of ETIT as an anti-inflammatory agent. Studies have shown that ETIT can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
ETIT has also been studied for its potential anticancer properties. Studies have shown that ETIT can inhibit the activity of various enzymes involved in cancer cell growth and survival, including topoisomerase II and protein kinase C.
Eigenschaften
Produktname |
(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one |
---|---|
Molekularformel |
C22H21N3OS |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H21N3OS/c1-3-15-9-5-7-11-18(15)24-22-25(4-2)21(26)20(27-22)13-16-14-23-19-12-8-6-10-17(16)19/h5-14,23H,3-4H2,1-2H3/b20-13+,24-22? |
InChI-Schlüssel |
JSKKPHPMTMDQPI-ZRQPATBQSA-N |
Isomerische SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=CNC4=CC=CC=C43)/S2)CC |
SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)CC |
Kanonische SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.